molecular formula C18H17NO3 B1219430 Xylopine CAS No. 517-71-5

Xylopine

Cat. No. B1219430
CAS RN: 517-71-5
M. Wt: 295.3 g/mol
InChI Key: RFWCCZDSXIZJMF-CQSZACIVSA-N
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Description

Xylopine is an aporphine alkaloid . It has been isolated from Guatteria amplifolia, a plant in the Annonaceae family . It has shown cytotoxic activity on cancer cells .


Molecular Structure Analysis

The molecular formula of Xylopine is C18H17NO3 . It has an average mass of 295.332 Da and a monoisotopic mass of 295.120850 Da .


Chemical Reactions Analysis

Xylopine has shown potent cytotoxicity in different cancer cell lines . It induces oxidative stress, causes G2/M cell cycle arrest, and triggers apoptosis in cancer cells . It also increases the production of reactive oxygen/nitrogen species (ROS/RNS), including hydrogen peroxide and nitric oxide .


Physical And Chemical Properties Analysis

Xylopine has a molecular formula of C18H17NO3 . Its average mass is 295.332 Da and its monoisotopic mass is 295.120850 Da .

Scientific Research Applications

Cytotoxic and Anticancer Properties

  • Xylopine, an aporphine alkaloid, has shown potent cytotoxicity against various cancer cell lines, including human colon carcinoma HCT116 cells. It induces oxidative stress and triggers caspase-mediated apoptosis via a p53-independent pathway, suggesting its potential as an anticancer agent (Santos et al., 2017).
  • Alkaloids isolated from the stem of Xylopia laevigata, including xylopine, exhibited cytotoxic activity against various tumor cell lines. Xylopine, specifically, induced G2/M cell cycle arrest and apoptotic cell death in HepG2 cells, further highlighting its anticancer potential (Menezes et al., 2016).

Antidepressant Effects

  • Xylopia aethiopica fruit extract has demonstrated antidepressant-like effects in mice models. The mechanism involves interaction with serotonergic neurotransmission, indicating a potential application in treating depression (Biney et al., 2016).

Anti-inflammatory and Analgesic Properties

  • Xylopic acid, a principal constituent from Xylopia aethiopica, has shown significant anti-inflammatory activity in acute inflammation models. It inhibits albumen denaturation and reduces oedema in various models, indicating its usefulness in managing inflammation (Osafo et al., 2018).
  • An ethanol extract of Xylopia aethiopica fruits and its major constituent, xylopic acid, exhibited analgesic effects in murine models. These effects span across chemical, thermal, and mechanical pain models, underscoring the potential of xylopic acid in pain management (Woode et al., 2012).

Antimicrobial and Antioxidant Activities

  • Xylopia sericea fruits' essential oil displayed significant in-vitro antibacterial and antioxidant activities. This aligns with the traditional use of these fruits in medicinal applications and as a food condiment (Mendes et al., 2017).

Hypolipidemic Effects

  • Xylopia aethiopica seed extract has shown hypolipidemic effects in hypercholesterolemic rats. It influenced serum lipid profiles and oxidative stress markers, indicating its potential use in managing cholesterol-related conditions (Nwozo et al., 2011).

Safety And Hazards

The safety data sheet for Xylopine suggests that it should be handled with care . It recommends using full personal protective equipment, avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It also advises using it only in areas with appropriate exhaust ventilation .

Future Directions

While Xylopine has shown promising results in terms of its cytotoxic activity on cancer cells, more research is needed to fully understand its potential therapeutic applications . Further studies could focus on its synthesis, mechanism of action, and safety profile to pave the way for potential clinical trials.

properties

IUPAC Name

(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15/h2-3,6,8,14,19H,4-5,7,9H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWCCZDSXIZJMF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965975
Record name 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xylopine

CAS RN

517-71-5
Record name (7aR)-6,7,7a,8-Tetrahydro-10-methoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xylopine, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNZ7TH999H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
435
Citations
LS Santos, VR Silva, LRA Menezes… - … Medicine and Cellular …, 2017 - hindawi.com
… glutathione levels were decreased in xylopine-treated HCT116 cells. … and xylopine-induced apoptosis, indicating activation of ROSmediated apoptosis pathway. In conclusion, xylopine …
Number of citations: 33 www.hindawi.com
LRA Menezes, CODS Costa, ACBC Rodrigues… - Molecules, 2016 - mdpi.com
… Additionally, the pro-apoptotic effects of lanuginosine and (+)-xylopine were investigated in … )-xylopine-treated cells, suggesting induction of apoptotic cell death. In addition, (+)-xylopine …
Number of citations: 33 www.mdpi.com
R Hocquemiller, A Cave… - Journal of Natural …, 1981 - ACS Publications
… , pronuciferine, '-methylasimilobine, xylopine, anonaine and pronuciferine. The two others are … Cette valeur est analogue á celle trouvée pour le méthoxyle de la xylopine lorsque le …
Number of citations: 37 pubs.acs.org
SR Johns, KA Lamberton, S AA - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… of a saturated tartaric acid solution, xylopine tartrate separated as colourless needles, mp 192'. (Xylopine tartrate has a reported1 mp 192O.) Xylopine was obtained from the tartrate as a …
Number of citations: 32 www.publish.csiro.au
MG Nonato, MJ Garson, RJW Truscott… - Journal of natural …, 1990 - ACS Publications
Liriodenine [1], together with anonaine [2] and xylopine [31 as their N-acetyl derivatives, has been isolated from the leaves of Talauma gitingensis, and their'H-nmr spectra have been …
Number of citations: 16 pubs.acs.org
SM Kupchan, MI Suffness… - The Journal of Organic …, 1970 - ACS Publications
… In viewof the considerations discussed above, it appears likely that lanuginosine is the 10-methoxy isomer of xylopine and should be represented by structure 4 rather than structure 1. …
Number of citations: 24 pubs.acs.org
GQ Liu, BY Han, EH Wang - Zhongguo yao li xue bao= Acta …, 1989 - europepmc.org
… l-Stephanine and xylopine could competitively inhibit anococcygeus muscle contraction induced … These results indicate that l-stephanine and xylopine are 2 potent and highly selective …
Number of citations: 18 europepmc.org
LS Mori, S Boller, CAL Kassuya, MÉA Stefanello… - Phytomedicine, 2011 - Elsevier
This study investigated the antinociceptive effects of the ethanolic extract (EEMO) obtained from Magnolia ovata (A.St.-Hil.) Spreng and N-acetylxylopine (AXyl), a stable derivative of …
Number of citations: 9 www.sciencedirect.com
MGS Vieira, NV Gramosa, ER Silveira - Biochemical Systematics and …, 2021 - Elsevier
… The aporphine alkaloid (−)-xylopine (7) wich has a great distribution through the genus, has been previously identified in X. langsdorffiana (Silva et al., 2009), X. vieillardii (Jossang et al.…
Number of citations: 1 www.sciencedirect.com
KS Chen, FN Ko, CM Teng, YC Wu - Planta medica, 1996 - thieme-connect.com
A series of aporphines and oxoaporphines was tested for antiplatelet and vasorelaxing actions.(+)-N-Methylactinodaphnine,(-)-norannuradhapurine HBr, xylopine, actinodaphnine, and …
Number of citations: 72 www.thieme-connect.com

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